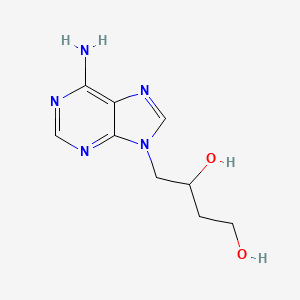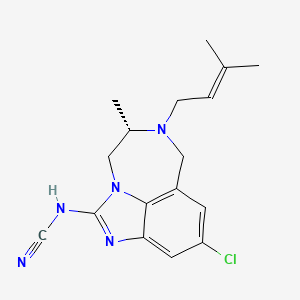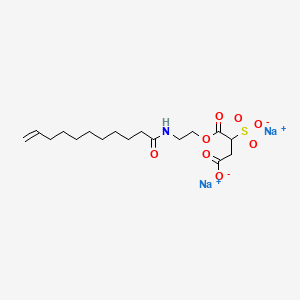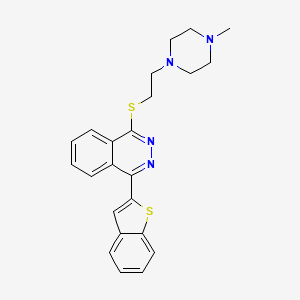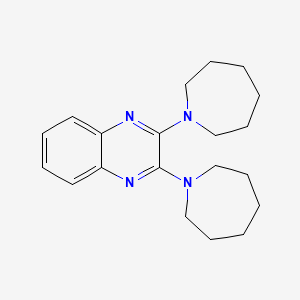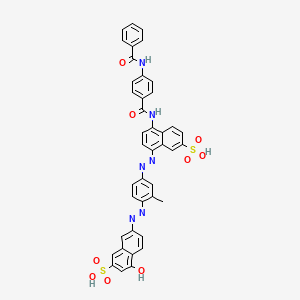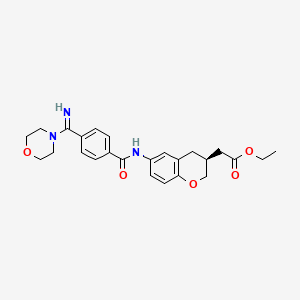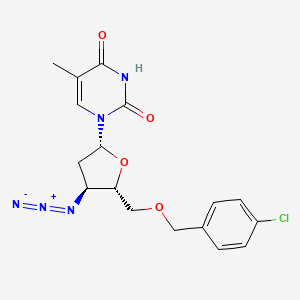![molecular formula C17H25NO3 B12789110 3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol CAS No. 3466-76-0](/img/structure/B12789110.png)
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 226647 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological molecules, making it a valuable tool in research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 226647 typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 226647 may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures that the production process remains consistent and meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 226647 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 226647 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions involving NSC 226647 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 226647 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: NSC 226647 is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of NSC 226647 involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in pathways related to disease progression. The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
NSC 226647 can be compared with other similar compounds to highlight its uniqueness:
NSC 125973: Another compound with similar inhibitory effects on enzymes but with different molecular targets.
NSC 87877: Known for its role in inhibiting dual specificity phosphatases, which are involved in various signaling pathways.
Paclitaxel: Although primarily used as a chemotherapeutic agent, it shares some mechanistic similarities with NSC 226647 in terms of enzyme interaction.
Eigenschaften
CAS-Nummer |
3466-76-0 |
|---|---|
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C17H25NO3/c1-4-11-10-18-6-5-12-7-16(20-2)17(21-3)8-13(12)14(18)9-15(11)19/h7-8,11,14-15,19H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
LYDWUTUOAGCHNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



